Vaborbactam

Description

Properties

IUPAC Name |

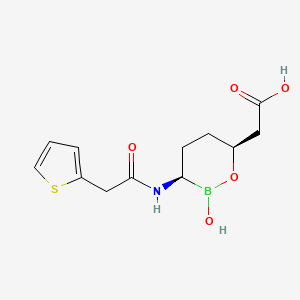

2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO5S/c15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOWNWLVCOUUEX-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027690 | |

| Record name | Vaborbactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360457-46-0 | |

| Record name | (3R,6S)-2-Hydroxy-3-[[2-(2-thienyl)acetyl]amino]-1,2-oxaborinane-6-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1360457-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vaborbactam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360457460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaborbactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vaborbactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,6S)-[2-Hydroxy-3-(2-thiophen-2-yl-acetylamino)-[1,2]oxaborinan-6-yl]-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VABORBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C75676F8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vaborbactam's Mechanism of Action Against Serine β-Lactamases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vaborbactam (B611620) is a potent, non-β-lactam, cyclic boronic acid-based β-lactamase inhibitor (BLI) developed to combat the growing threat of carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC).[1][2] When combined with the carbapenem (B1253116) antibiotic meropenem, this compound effectively restores its activity against a broad spectrum of serine β-lactamases. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core molecular interactions and experimental workflows.

Chemical Structure and Core Pharmacophore

This compound's unique structure, featuring a cyclic boronic acid pharmacophore, is central to its inhibitory activity.[2][3] Unlike traditional β-lactam-containing inhibitors, the boron atom in this compound is key to its mechanism, enabling it to act as a transition-state analog. This design confers high affinity and specificity for the active site of serine β-lactamases.[4]

Mechanism of Inhibition

This compound functions as a reversible covalent inhibitor of class A and class C serine β-lactamases.[5][6] The inhibition process is a two-step mechanism:

-

Initial Non-covalent Binding: this compound first binds to the active site of the β-lactamase in a non-covalent manner.[5]

-

Covalent Bond Formation: Subsequently, the boron atom of this compound forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser70) in the enzyme's active site.[7] This covalent adduct mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.[4]

The stability of this this compound-enzyme complex is a key feature of its potent inhibitory activity, particularly against KPC enzymes, with a demonstrated long residence time.[8]

References

- 1. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. nitrocefin.com [nitrocefin.com]

- 4. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Structural Basis and Binding Kinetics of this compound in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Lactamase activity assay [bio-protocol.org]

- 8. Biochemical Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Vaborbactam: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vaborbactam (B611620) is a first-in-class, non-β-lactam, cyclic boronic acid β-lactamase inhibitor that has been a significant advancement in the fight against carbapenem-resistant Enterobacteriaceae (CRE).[1] Developed to be co-administered with a carbapenem (B1253116) antibiotic, meropenem (B701), this compound effectively restores the antibiotic's activity against bacteria that produce serine β-lactamases, particularly the Klebsiella pneumoniae carbapenemase (KPC). This technical guide provides an in-depth overview of the discovery of this compound, its detailed synthesis pathway, and the experimental protocols for its characterization.

Discovery and Development

This compound, formerly known as RPX7009, was discovered by Rempex Pharmaceuticals, which was later acquired by The Medicines Company.[2][3] The discovery program was specifically initiated to identify a potent inhibitor of serine carbapenemases that were compromising the efficacy of carbapenem antibiotics.[3] The research focused on boronic acid-based compounds due to their ability to form a reversible covalent bond with the active site serine of β-lactamase enzymes.[4] This unique mechanism of action mimics the tetrahedral transition state of the natural substrate, effectively blocking the enzyme's hydrolytic activity.[4]

The development of this compound was a result of a targeted effort to optimize the biochemical, microbiological, and pharmacological properties of a new β-lactamase inhibitor for use in combination with a carbapenem.[5] This led to the selection of meropenem as the partner antibiotic, and the combination, known as Vabomere®, received FDA approval in 2017 for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis.[2][6]

Synthesis Pathway

The chemical synthesis of this compound is a multi-step process, with a key diastereoselective chain homologation of a boronate ester to an α-chloroboronic ester, a reaction developed by Donald Matteson.[4] This reaction, often performed using flow chemistry for large-scale production, involves the generation of dichloromethyl lithium at very low temperatures.[4][7]

The overall synthesis can be summarized in the following logical steps:

A more detailed representation of the chemical transformations is provided below:

Mechanism of Action

This compound's efficacy stems from its ability to inhibit a broad spectrum of serine β-lactamases, including class A and class C enzymes.[5][8][9] The core of its mechanism is the formation of a reversible, covalent bond between the boron atom of this compound and the catalytic serine residue in the active site of the β-lactamase.[4] This interaction is stable, effectively sequestering the enzyme and preventing it from hydrolyzing β-lactam antibiotics like meropenem.

Quantitative Data

The inhibitory activity of this compound has been quantified against a range of β-lactamase enzymes. The following tables summarize key kinetic parameters and minimum inhibitory concentrations (MICs).

Table 1: this compound Inhibition Constants (Ki) Against Various β-Lactamases

| Enzyme | Class | Ki (nM) |

| KPC-2 | A | 69 |

| CTX-M-15 | A | - |

| SHV-12 | A | - |

| AmpC | C | - |

Note: Specific Ki values for CTX-M-15, SHV-12, and AmpC were not consistently found in a single comparable format.

Table 2: this compound Inactivation Constants (k2/K) and Off-Rates (koff)

| Enzyme | k2/K (M-1s-1) | koff (s-1) |

| KPC-2 | 3.4 x 103 - 2.4 x 104 | 0.000040 |

| KPC-3 | - | - |

| BKC-1 | - | - |

| SME-2 | - | - |

Note: A range is provided for KPC-2 as different studies reported slightly varying values. Data for other enzymes were not consistently available in this format across the searched literature.

Table 3: Meropenem/Vaborbactam Minimum Inhibitory Concentrations (MICs)

| Organism | β-Lactamase | Meropenem MIC (µg/mL) | Meropenem/Vaborbactam MIC (µg/mL) |

| K. pneumoniae | KPC-producing | ≥8 | ≤1 |

| E. coli | KPC-producing | - | - |

| Enterobacter spp. | KPC-producing | - | - |

Note: MIC values can vary depending on the specific strain and testing conditions. The values presented are representative of the significant potentiation of meropenem's activity in the presence of this compound.

Table 4: this compound IC50 Values Against Human Serine Hydrolases

| Enzyme | IC50 (mM) |

| Human Serine Hydrolases | >>1 |

This high IC50 value demonstrates the high specificity of this compound for bacterial β-lactamases over human enzymes, contributing to its favorable safety profile.[2]

Experimental Protocols

General Protocol for Determination of IC50 Values

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against a target β-lactamase.

Methodology:

-

Enzyme and Reagent Preparation:

-

Purify the target β-lactamase (e.g., KPC-2) using standard chromatographic techniques.

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Prepare a series of dilutions of this compound to cover a range of concentrations expected to produce 0-100% inhibition.

-

Prepare a stock solution of a chromogenic substrate, such as nitrocefin (B1678963).

-

-

Inhibition Assay:

-

In a microplate, add the purified β-lactamase to wells containing the different concentrations of this compound. Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

Incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the nitrocefin substrate to all wells.

-

Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 490 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each this compound concentration.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.

-

Protocol for Determination of this compound Ki and koff Values

This protocol is adapted from the methods described in "Biochemical Activity of this compound" and is suitable for detailed kinetic characterization.[2]

Determination of Ki:

-

Mix the purified β-lactamase enzyme with various concentrations of this compound in a reaction buffer (50 mM sodium phosphate, pH 7.0, containing 0.1 mg/ml bovine serum albumin).

-

Incubate the mixture for 10 minutes at 37°C.

-

Add the substrate (e.g., 50 µM nitrocefin) to initiate the reaction.

-

Record the substrate cleavage profiles by measuring the absorbance at 490 nm every 10 seconds for 10 minutes.

-

Calculate the apparent Ki (Ki,app) values using the method of Waley.

Determination of koff:

-

Incubate a 1 µM solution of the purified enzyme with an 8-fold stoichiometric excess of this compound for 30 minutes at 37°C.

-

Dilute the enzyme-inhibitor complex (from 100- to 30,000-fold) in the reaction buffer.

-

Mix 100 µl of the diluted complex with 100 µl of 400 µM nitrocefin.

-

Record the absorbance at 490 nm every minute for 4 hours at 37°C to monitor the recovery of enzyme activity.

-

The rate of recovery of enzyme activity corresponds to the dissociation rate constant (koff).

Conclusion

This compound represents a significant achievement in medicinal chemistry and a critical tool in combating antibiotic resistance. Its rational design, based on a deep understanding of β-lactamase enzyme mechanisms, has led to a potent and specific inhibitor. The successful development and synthesis of this compound provide a blueprint for future drug discovery efforts targeting antimicrobial resistance. This technical guide has provided a comprehensive overview of the discovery, synthesis, and characterization of this compound, offering valuable insights for researchers and drug development professionals in the field.

References

- 1. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies | MDPI [mdpi.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. This compound: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP3865490A4 - Simple preparation method for this compound - Google Patents [patents.google.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. Flow Synthesis of this compound | Semantic Scholar [semanticscholar.org]

Vaborbactam: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaborbactam (B611620) is a potent, first-in-class, cyclic boronic acid β-lactamase inhibitor developed to combat the growing threat of carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC).[1][2] Unlike traditional β-lactam-based inhibitors, this compound's unique boronic acid pharmacophore allows for a distinct mechanism of action, effectively neutralizing key serine β-lactamases and restoring the activity of partner antibiotics, most notably the carbapenem (B1253116) meropenem (B701). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, supplemented with detailed experimental protocols relevant to its characterization and evaluation.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name {(3R,6S)-2-Hydroxy-3-[2-(thiophen-2-yl)acetamido]-1,2-oxaborinan-6-yl}acetic acid, is a synthetic, non-β-lactam compound.[3] Its structure is characterized by a cyclic boronate ester core, a feature critical to its inhibitory activity.

Molecular Formula: C₁₂H₁₆BNO₅S[3]

Molecular Weight: 297.14 g/mol [3]

| Property | Value | Reference |

| Appearance | White to light yellow sterile powder | [4] |

| Solubility | Soluble in aqueous solutions. Formulated for intravenous administration. | [5] |

| Storage and Stability | Unopened vials should be stored at 20°C to 25°C (68°F to 77°F). Reconstituted and diluted solutions are stable for up to 4 hours at room temperature and up to 22 hours when refrigerated at 2°C to 8°C. | [6] |

Mechanism of Action

This compound is a reversible covalent inhibitor of serine β-lactamases, with particularly high affinity for Ambler class A and class C enzymes, including the clinically significant KPC enzymes.[2][3] The mechanism of inhibition involves the boron atom of this compound forming a stable, covalent bond with the catalytic serine residue in the active site of the β-lactamase.[7] This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.[1] This reversible covalent inhibition is characterized by a slow off-rate, particularly for KPC enzymes, leading to sustained inactivation of the β-lactamase and protection of the partner β-lactam antibiotic from degradation.[2] this compound does not possess intrinsic antibacterial activity.[2]

Quantitative Data: In Vitro Efficacy

The inhibitory potency of this compound has been quantified against a range of β-lactamases. The following tables summarize key in vitro parameters.

Table 1: Inhibition Constants (Kᵢ) of this compound against Various β-Lactamases

| β-Lactamase | Ambler Class | Kᵢ (nM) | Reference |

| KPC-2 | A | 69 | [1] |

| KPC-2 | A | 56 ± 15 | [2] |

| KPC-3 | A | 50 ± 16 | [2] |

| CTX-M-15 | A | < KPC-2 | [1] |

| SHV-12 | A | < KPC-2 | [1] |

| SME-2 | A | 42 ± 5 | [2] |

| BKC-1 | A | 18 ± 2 | [2] |

| FRI-1 | A | 170 ± 60 | [2] |

| AmpC | C | - | [2] |

| OXA-23 | D | 66,000 ± 11,000 | [2] |

| OXA-48 | D | 14,000 ± 5,000 | [2] |

Table 2: IC₅₀ Values of this compound against Human Serine Hydrolases

| Enzyme | IC₅₀ (µM) | Reference |

| Human Serine Hydrolases | >> 1000 | [1] |

Table 3: Meropenem/Vaborbactam MIC Values against KPC-producing Enterobacteriaceae

| Organism | Meropenem MIC₅₀ (µg/mL) | Meropenem/Vaborbactam MIC₅₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) | Meropenem/Vaborbactam MIC₉₀ (µg/mL) | Reference |

| KPC-positive Enterobacteriaceae (n=991) | 32 | 0.06 | >32 | 1 | |

| K. pneumoniae (KPC-positive) | >32 | 0.12 | >32 | 1 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of meropenem in combination with a fixed concentration of this compound, consistent with Clinical and Laboratory Standards Institute (CLSI) guidelines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. vabomere.com [vabomere.com]

- 7. academic.oup.com [academic.oup.com]

A Technical Guide to the Spectrum of Activity of Vaborbactam Against Beta-Lactamase Classes

Abstract

Vaborbactam (B611620) is a novel, cyclic boronic acid-based beta-lactamase inhibitor (BLI) developed to combat the rising threat of antibiotic resistance, particularly from carbapenem-resistant Enterobacteriaceae (CRE).[1][2][3] Unlike beta-lactam-based inhibitors, this compound possesses a unique mechanism of action, forming a stable, covalent adduct with serine-based beta-lactamases.[4] This guide provides an in-depth analysis of this compound's inhibitory spectrum across the four Ambler classes of beta-lactamases. This compound demonstrates potent, high-affinity inhibition of Class A carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), and other Class A and Class C enzymes.[5][6][7] However, it exhibits poor activity against Class D oxacillinases and is inactive against Class B metallo-beta-lactamases (MBLs).[6][8][9] This document details the quantitative inhibitory data, the experimental protocols used for its determination, and the underlying biochemical mechanisms governing its spectrum of activity, providing a critical resource for researchers and drug development professionals.

Introduction to this compound and Beta-Lactamases

The efficacy of beta-lactam antibiotics, a cornerstone of antibacterial therapy, is severely compromised by the production of beta-lactamase enzymes.[10] These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[10] Beta-lactamases are broadly categorized into four molecular classes based on amino acid sequence: Classes A, C, and D, which utilize a serine residue for catalysis, and Class B, which are metalloenzymes requiring zinc for activity.[11][12]

The emergence of carbapenemases, enzymes capable of degrading "last-resort" carbapenem (B1253116) antibiotics, has created an urgent need for novel inhibitors. This compound (formerly RPX7009) is a first-in-class cyclic boronic acid BLI designed specifically to address this challenge.[1][13] It has no intrinsic antibacterial activity but, when combined with the carbapenem meropenem (B701), it restores its activity against many resistant pathogens, particularly those producing the KPC enzyme.[3][5][14]

Mechanism of Action

This compound's inhibitory action targets the active site of serine-based beta-lactamases (Classes A, C, and D). The boron atom in this compound's cyclic structure is electrophilic and is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site.[4] This results in the formation of a stable, covalent acyl-enzyme intermediate that is highly resistant to hydrolysis, effectively trapping and inactivating the enzyme.[4] This mechanism mimics the tetrahedral transition state of beta-lactam hydrolysis. The high stability of this complex, particularly with KPC enzymes, leads to a prolonged residence time and potent inhibition.[6]

In Vitro Spectrum of Inhibitory Activity

This compound's efficacy varies significantly across the different beta-lactamase classes, a direct consequence of its mechanism and the structural diversity of the enzyme active sites.

Class A Beta-Lactamases

This compound is a potent inhibitor of Class A enzymes, which is its primary therapeutic strength.[7][9] This class includes numerous clinically significant enzymes:

-

KPC Carbapenemases: this compound is an exceptionally potent inhibitor of KPC enzymes (e.g., KPC-2, KPC-3), making it a critical agent against KPC-producing CRE.[5][6][8]

-

Other Serine Carbapenemases: It demonstrates strong activity against other Class A carbapenemases, including SME, NMC-A, BKC-1, and FRI-1.[2][6][8]

-

Extended-Spectrum Beta-Lactamases (ESBLs): this compound inhibits common ESBLs such as TEM, SHV, and CTX-M variants, although its potency against some TEM and SHV types can be lower compared to tazobactam.[2][5]

Class C Beta-Lactamases

This compound is also a good inhibitor of Class C enzymes, commonly known as AmpC cephalosporinases.[6][7][15] It shows activity against enzymes like P99, MIR, and FOX, which can contribute to carbapenem resistance when combined with porin mutations.[2][5]

Class D Beta-Lactamases (Oxacillinases)

This compound has very poor inhibitory activity against Class D enzymes.[6][8][9] Its affinity for key carbapenem-hydrolyzing oxacillinases, such as OXA-48 and OXA-23, is low, resulting in high inhibition constants that are not clinically relevant.[8]

Class B Metallo-Beta-Lactamases (MBLs)

This compound is completely inactive against Class B MBLs.[5][7][9] These enzymes utilize one or two zinc ions to catalyze hydrolysis and lack the catalytic serine residue that this compound targets.[11] Therefore, this compound has no activity against MBLs like NDM, VIM, and IMP.

Quantitative Inhibitory Data

The potency of this compound against different beta-lactamases is quantified by determining its inhibition constant (Ki) or half-maximal inhibitory concentration (IC₅₀). Lower values indicate more potent inhibition.

| Class | Enzyme | Type | Inhibition Constant (Ki app / IC₅₀) (µM) | Reference(s) |

| A | KPC-2 | Carbapenemase | 0.056 ± 0.015 | [8] |

| A | KPC-3 | Carbapenemase | 0.050 ± 0.016 | [8] |

| A | SME-2 | Carbapenemase | 0.042 ± 0.005 | [6][8] |

| A | BKC-1 | Carbapenemase | 0.018 ± 0.002 | [8] |

| A | FRI-1 | Carbapenemase | 0.17 ± 0.06 | [8] |

| A/C | Various | ESBL / AmpC | 0.021 to 1.04 | [6][8] |

| D | OXA-48 | Carbapenemase | 14 ± 5 | [6][8] |

| D | OXA-23 | Carbapenemase | 66 ± 11 | [6][8] |

| D | OXA-10 | - | > 400 | [16] |

| B | NDM-1, VIM-1 | Metallo-Carbapenemase | No activity detected | [5] |

Experimental Methodologies

The quantitative data presented are derived from standardized biochemical and microbiological assays.

Determination of IC₅₀ and Ki Values

A common method for determining the inhibitory potency of a compound like this compound is a spectrophotometric enzyme kinetics assay using a chromogenic substrate, such as nitrocefin (B1678963).[12][16]

Protocol: Spectrophotometric Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).[16]

-

Enzyme Solution: Prepare a working solution of purified beta-lactamase enzyme in the assay buffer. The final concentration is optimized based on the enzyme's specific activity.

-

Inhibitor Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create serial dilutions to achieve a range of test concentrations.[16]

-

Substrate Solution: Prepare a stock solution of nitrocefin in DMSO and dilute it to a final working concentration (e.g., 100 µM) in the assay buffer.[16][17]

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer and the this compound solution at various concentrations to the designated wells. Include control wells with no inhibitor.[16][17]

-

Add the beta-lactamase enzyme solution to all wells except the substrate blank.

-

Pre-incubate the plate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C) to allow for enzyme-inhibitor binding.[16]

-

Initiate the reaction by adding the nitrocefin working solution to all wells.[16]

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.

-

Plot the initial velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the inhibitor concentration that causes 50% inhibition of enzyme activity.[16][17] The Ki can be subsequently calculated using kinetic models.

-

Antimicrobial Susceptibility Testing

To evaluate how this compound restores the activity of a partner antibiotic, checkerboard broth microdilution assays are performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[3] In this method, serial dilutions of meropenem are tested against a bacterial strain in the presence of various fixed concentrations of this compound.[3] This allows for the determination of the meropenem-vaborbactam MIC and demonstrates the potentiation effect.

Conclusion and Clinical Significance

This compound is a highly effective inhibitor of Class A and Class C serine beta-lactamases, with exceptional potency against KPC carbapenemases.[5][6] This targeted spectrum makes the meropenem-vaborbactam combination a powerful therapeutic option for treating serious infections caused by KPC-producing CRE.[7][20] However, its clinical utility is limited by its lack of activity against the growing threats of Class B (metallo-beta-lactamase) and Class D (OXA-type) carbapenemase producers.[6][8] This technical guide summarizes the key inhibitory data and methodologies that define this compound's activity, providing a foundational understanding for its appropriate clinical application and for the future development of next-generation beta-lactamase inhibitors.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the β-Lactamase Inhibitor this compound Combined with Meropenem against Serine Carbapenemase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. This compound: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The “Price of Progress” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. assaygenie.com [assaygenie.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. journals.asm.org [journals.asm.org]

Vaborbactam: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vaborbactam (B611620) is a potent, first-in-class, cyclic boronic acid-based beta-lactamase inhibitor. It is specifically designed to counteract the resistance mechanisms of Gram-negative bacteria that produce serine β-lactamases, particularly the Klebsiella pneumoniae carbapenemase (KPC) enzymes. When used in combination with a carbapenem (B1253116) antibiotic such as meropenem (B701), this compound restores its activity against many carbapenem-resistant Enterobacterales (CRE). This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and key experimental data related to this compound.

Molecular Profile

This compound is a white to off-white crystalline solid. Its fundamental molecular characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BNO₅S | [1][2][3][4] |

| Molecular Weight | 297.14 g/mol | [1][2][3] |

| CAS Number | 1360457-46-0 | [1] |

Quantitative Data Summary

The efficacy and pharmacokinetic profile of this compound have been extensively characterized. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity

| Target Enzyme/Organism | Parameter | Value | Notes | Source |

| Class A and C β-lactamases | Kᵢ | 29-110 nM | Inhibition constant | [4] |

| KPC-2 | Kᵢ (apparent) | 0.056 ± 0.015 µM | [5] | |

| KPC-3 | Kᵢ (apparent) | 0.050 ± 0.016 µM | [5] | |

| KPC-producing Enterobacterales | Meropenem-vaborbactam MIC₅₀ | 0.12 µg/mL | MIC required to inhibit 50% of isolates | [6] |

| KPC-producing Enterobacterales | Meropenem-vaborbactam MIC₉₀ | 1 µg/mL | MIC required to inhibit 90% of isolates | [6] |

| Mammalian Serine Proteases | IC₅₀ | ≥1,000 µM | Concentration for 50% inhibition, indicating high selectivity | [4] |

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | Value | Condition | Source |

| Half-life (t½) | 1.23 h | Healthy subjects | [1] |

| Volume of Distribution (Vd) | 18.6 L | Steady-state in patients | [2] |

| Renal Clearance | 8.9 L/h | Mean value | [2] |

| Non-renal Clearance | 2.0 L/h | Mean value | [2] |

| Total Clearance | 10.9 L/h | Healthy subjects, multiple 2g doses | [2] |

Mechanism of Action

This compound's primary mechanism of action is the inhibition of serine β-lactamases. These bacterial enzymes are responsible for the hydrolysis and inactivation of β-lactam antibiotics. This compound, containing a boronic acid moiety, acts as a transition-state analog. It forms a reversible covalent bond with the active site serine residue of the β-lactamase, effectively rendering the enzyme inactive. This protective action allows the partner antibiotic, such as meropenem, to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effects by inhibiting cell wall synthesis.

Experimental Protocols

Neutropenic Mouse Thigh Infection Model

This in vivo model is crucial for evaluating the efficacy of antimicrobial agents under conditions that mimic a compromised immune system.

Objective: To determine the in vivo efficacy of this compound in combination with a partner antibiotic against a specific bacterial strain.

Protocol:

-

Animal Model: Female ICR (CD-1) mice, typically 5-6 weeks old, are used.

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection.[7][8] This reduces the neutrophil count to less than 100 cells/mm³.[8]

-

Infection: A logarithmic-phase culture of the test bacterium (e.g., K. pneumoniae) is prepared. A specific inoculum size (e.g., 10⁶ to 10⁷ CFU/mL) is injected into the thigh muscle of each mouse.[7]

-

Treatment: At a predetermined time post-infection (e.g., 2 hours), treatment with this compound, the partner antibiotic, the combination, or a vehicle control is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.[9]

-

Endpoint Analysis: At various time points, including at the start and end of the treatment period (typically 24 hours), mice are euthanized. The infected thigh muscle is aseptically removed, weighed, and homogenized in a sterile buffer.

-

Bacterial Load Quantification: Serial dilutions of the thigh homogenate are plated on appropriate agar (B569324) media. After incubation, colony-forming units (CFU) are counted to determine the bacterial load per gram of tissue. The change in log₁₀ CFU/thigh is calculated to assess the antimicrobial effect.[7][8]

In Vitro Hollow-Fiber Infection Model (HFIM)

The HFIM is a dynamic in vitro system that simulates human pharmacokinetic profiles of one or more drugs, allowing for the study of pharmacodynamics and the emergence of resistance over an extended period.

Objective: To evaluate the pharmacokinetic/pharmacodynamic (PK/PD) indices of this compound and its ability to suppress resistance development.

Protocol:

-

System Setup: The HFIM consists of a central reservoir connected to a hollow-fiber cartridge. The cartridge contains semi-permeable fibers that allow nutrients and drugs to diffuse freely, while the bacteria are contained in the extracapillary space.

-

Inoculation: A high-density bacterial culture is inoculated into the extracapillary space of the hollow-fiber cartridge.

-

Pharmacokinetic Simulation: Computer-controlled syringe pumps are used to administer the drug(s) into the central reservoir, simulating the desired human plasma concentration-time profiles, including absorption, distribution, metabolism, and elimination phases.[9][10]

-

Sampling: Samples are collected from the central reservoir and the extracapillary space at multiple time points over several days.

-

Analysis: The samples are analyzed to determine the drug concentrations (pharmacokinetics) and the viable bacterial count (pharmacodynamics). The bacterial population can also be screened for the emergence of less susceptible isolates.

-

PK/PD Analysis: The relationship between drug exposure (e.g., AUC/MIC ratio) and the antibacterial effect (bacterial killing and resistance suppression) is modeled to determine the PK/PD targets for efficacy. For this compound, the 24-hour free drug AUC to the meropenem-vaborbactam MIC ratio is a key predictor of efficacy.[9][10]

Enzyme Inhibition Kinetics Assay

Objective: To determine the inhibitory potency (Kᵢ) of this compound against specific β-lactamase enzymes.

Protocol:

-

Enzyme and Substrate Preparation: Purified recombinant β-lactamase enzyme is prepared. A chromogenic substrate, such as nitrocefin, whose hydrolysis can be monitored spectrophotometrically, is used.

-

Assay Conditions: The assay is performed in a suitable buffer at a constant temperature.

-

Inhibition Measurement: The rate of substrate hydrolysis is measured in the presence of varying concentrations of this compound.

-

Data Analysis: The data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition) to determine the apparent inhibition constant (Kᵢapp). For slow, tight-binding inhibitors like this compound, a two-step binding model is often used to determine the initial binding affinity (K) and the rate of covalent bond formation (k₂).[11]

X-ray Crystallography of this compound-Enzyme Complex

Objective: To elucidate the three-dimensional structure of this compound bound to a β-lactamase enzyme, providing insights into the molecular basis of its inhibitory activity.

Protocol:

-

Protein Expression and Purification: The target β-lactamase (e.g., KPC-2 or CTX-M-14) is overexpressed in a suitable host (e.g., E. coli) and purified to high homogeneity.

-

Co-crystallization: The purified enzyme is incubated with an excess of this compound to form the enzyme-inhibitor complex.

-

Crystallization Screening: The complex is subjected to a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) using techniques such as hanging-drop or sitting-drop vapor diffusion.

-

Crystal Optimization: Conditions that yield initial microcrystals are optimized to obtain larger, well-diffracting crystals.

-

X-ray Diffraction Data Collection: The crystals are cryo-protected and exposed to a high-intensity X-ray beam. The resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. A molecular model of the complex is built into the electron density and refined to yield the final high-resolution atomic structure.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Biochemical Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. noblelifesci.com [noblelifesci.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Basis and Binding Kinetics of this compound in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Vaborbactam: A Technical Guide to its Initial Development and Rationale

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) represent a critical threat to public health.[1] A primary mechanism of resistance in these formidable pathogens is the production of carbapenem-hydrolyzing β-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC).[2][3] In response to this urgent unmet medical need, a dedicated research program was initiated to discover a novel β-lactamase inhibitor with potent activity against KPC enzymes, designed to be co-administered with a carbapenem (B1253116) antibiotic. This endeavor led to the development of vaborbactam (B611620) (formerly RPX7009), a first-in-class cyclic boronic acid β-lactamase inhibitor.[4][5] This technical guide provides an in-depth overview of the initial development and scientific rationale behind this compound, detailing the quantitative data, experimental protocols, and key decision-making processes that guided its journey from concept to a clinically vital therapeutic agent.

Rationale for Development: Addressing the CRE Crisis

The increasing prevalence of CRE infections, associated with high mortality rates and limited treatment options, created an imperative for the development of new therapeutic strategies.[1] The program that yielded this compound was specifically designed to address the challenge of KPC-producing CRE. The central hypothesis was that a potent KPC inhibitor could restore the clinical efficacy of carbapenems, a cornerstone of treatment for serious Gram-negative infections.[4][6] The decision to focus on a carbapenem partner was strategic; carbapenems are stable against hydrolysis by many other β-lactamases, allowing for a targeted approach against the most critical resistance mechanism.[6]

Discovery and Medicinal Chemistry

This compound emerged from a focused medicinal chemistry effort centered on a cyclic boronic acid pharmacophore.[4] Boronic acids were known to have inhibitory activity against serine proteases, and their potential as β-lactamase inhibitors had been explored since the late 1970s.[7] The cyclic boronic acid structure of this compound was inspired by the hypothesis that a cyclic boronate ester could be formed upon binding to the enzyme, leading to a more stable interaction.[7] This design strategy aimed to mimic the tetrahedral transition state of β-lactam hydrolysis, thereby achieving potent, reversible covalent inhibition of the target serine β-lactamases.[7][8]

Mechanism of Action

This compound exerts its inhibitory effect by forming a reversible covalent bond with the active site serine residue of class A and class C β-lactamases.[2][8] The boron atom in this compound is electrophilic and readily attacked by the nucleophilic serine hydroxyl group in the enzyme's active site. This interaction forms a stable, yet reversible, acyl-enzyme intermediate, effectively sequestering the β-lactamase and preventing it from hydrolyzing the partner carbapenem, meropenem.[7] this compound demonstrates a high affinity for KPC enzymes, with nanomolar inhibition constants.[2][7] Its unique cyclic structure allows for an additional hydrogen bond with Thr237 in the KPC active site, contributing to its high potency.[7]

Quantitative Data: Inhibitory Spectrum of this compound

The inhibitory activity of this compound has been quantified against a broad range of β-lactamases. The following table summarizes the apparent inhibition constants (Ki) for this compound against key class A and class C enzymes.

| β-Lactamase | Ambler Class | Organism of Origin | This compound Ki (μM) |

| KPC-2 | A | Klebsiella pneumoniae | 0.056 ± 0.015[2] |

| KPC-3 | A | Klebsiella pneumoniae | 0.050 ± 0.016[2] |

| SME-2 | A | Serratia marcescens | 0.042 ± 0.005[2] |

| BKC-1 | A | Klebsiella pneumoniae | 0.018 ± 0.002[2] |

| FRI-1 | A | Enterobacter cloacae | 0.17 ± 0.06[2] |

| CTX-M-15 | A | Escherichia coli | 0.022 ± 0.003[2] |

| SHV-12 | A | Klebsiella pneumoniae | 0.18 ± 0.02[2] |

| TEM-1 | A | Escherichia coli | 1.04 ± 0.15[2] |

| AmpC | C | Enterobacter cloacae | 0.021 ± 0.003[2] |

| P99 | C | Enterobacter cloacae | 0.035 ± 0.004[2] |

| MIR-1 | C | Enterobacter cloacae | 0.045 ± 0.006[2] |

| FOX-1 | C | Klebsiella pneumoniae | 0.068 ± 0.009[2] |

| OXA-48 | D | Klebsiella pneumoniae | 14 ± 5[2] |

| OXA-23 | D | Acinetobacter baumannii | 66 ± 11[2] |

Data presented as mean ± standard deviation.

Experimental Protocols

Determination of this compound Ki Values

Objective: To determine the apparent inhibition constant (Ki) of this compound against various β-lactamases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant His-tagged β-lactamases were expressed and purified. The chromogenic cephalosporin, nitrocefin (B1678963), was used as the reporter substrate. A stock solution of nitrocefin was prepared in DMSO and diluted in assay buffer (0.1 M phosphate (B84403) buffer, pH 7.0) to the desired working concentration.[9][10]

-

Assay Conditions: The assay was performed in a 96-well microtiter plate format at 25°C.[2]

-

Inhibition Assay:

-

Varying concentrations of this compound were pre-incubated with a fixed concentration of the β-lactamase enzyme in the assay buffer for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

-

The enzymatic reaction was initiated by the addition of nitrocefin.

-

The hydrolysis of nitrocefin was monitored by measuring the increase in absorbance at 490 nm over time using a microplate reader.[9][10]

-

-

Data Analysis: The initial reaction velocities were determined from the linear portion of the absorbance versus time plots. The Ki values were calculated by fitting the data to the Morrison equation for tight-binding inhibitors or by using standard steady-state kinetic models for competitive inhibition, depending on the nature of the inhibition.[11]

References

- 1. Challenges of Carbapenem-Resistant Enterobacteriaceae in the Development of New β-Lactamase Inhibitors and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. toku-e.com [toku-e.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Vaborbactam: A Technical Guide to Overcoming Antibiotic Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global public health. A primary mechanism of resistance in these pathogens is the production of β-lactamase enzymes, particularly Klebsiella pneumoniae carbapenemase (KPC), which inactivate carbapenem (B1253116) antibiotics like meropenem (B701). Vaborbactam (B611620) (formerly RPX7009) is a potent, first-in-class, cyclic boronic acid-based β-lactamase inhibitor developed to counteract this resistance mechanism. When combined with meropenem, this compound restores its activity against many KPC-producing CRE. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and a summary of key clinical trial outcomes.

Mechanism of Action

This compound is a non-β-lactam β-lactamase inhibitor that specifically targets serine β-lactamases, which include Ambler class A and class C enzymes.[1][2] Its primary role is to protect β-lactam antibiotics, such as meropenem, from enzymatic degradation.[3] this compound itself does not possess antibacterial activity.[3]

The inhibitory action of this compound is a two-step process.[4] It first forms a reversible, non-covalent complex with the β-lactamase enzyme.[4] Subsequently, the boron atom of this compound forms a stable, covalent bond with the catalytic serine residue (Ser70) in the active site of the enzyme.[5][6] This covalent adduct mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.[6][7] This binding is reversible, but the dissociation is very slow, particularly with KPC enzymes, leading to a prolonged inhibition of the β-lactamase.[8] By neutralizing the β-lactamase, this compound allows meropenem to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity by inhibiting cell wall synthesis.[3]

This compound is a potent inhibitor of class A carbapenemases, such as KPC, and other class A (CTX-M, SHV, TEM) and class C (P99, MIR, FOX) β-lactamases.[9][10] However, it does not inhibit class B metallo-β-lactamases (MBLs) or class D oxacillinases (OXAs).[9][11]

Quantitative Data

This compound Inhibition Constants (Ki) and Inactivation Efficiencies (k₂/K)

This compound demonstrates potent inhibition of various Class A and Class C β-lactamases, as indicated by its low apparent inhibition constants (Ki app) and high inactivation efficiencies (k₂/K).

| β-Lactamase Enzyme | Ambler Class | Ki app (μM) | k₂/K (M⁻¹s⁻¹) | Residence Time (min) |

| Carbapenemases | ||||

| KPC-2 | A | 0.056 ± 0.015[8] | (5.5 ± 0.5) x 10³[8] | 394 ± 50[8] |

| KPC-3 | A | 0.050 ± 0.016[8] | (6.7 ± 0.3) x 10³[8] | 550 ± 24[8] |

| SME-2 | A | 0.042 ± 0.005[8] | (3.4 ± 0.3) x 10³[8] | 1.8 ± 0.1[8] |

| BKC-1 | A | 0.018 ± 0.002[8] | (2.4 ± 0.1) x 10⁴[8] | 1.1 ± 0.1[8] |

| FRI-1 | A | 0.17 ± 0.06[8] | (4.0 ± 0.2) x 10³[8] | 2.5 ± 0.1[8] |

| Extended-Spectrum β-Lactamases (ESBLs) | ||||

| CTX-M-15 | A | 0.18 ± 0.04[8] | (1.2 ± 0.1) x 10⁴[8] | 1.3 ± 0.1[8] |

| SHV-12 | A | 1.04 ± 0.16[8] | - | - |

| TEM-43 | A | 0.81 ± 0.11[8] | - | - |

| Class C β-Lactamases | ||||

| AmpC | C | 0.022 ± 0.004[8] | (1.9 ± 0.1) x 10⁴[8] | 1.3 ± 0.1[8] |

| Class D β-Lactamases | ||||

| OXA-48 | D | 14 ± 5[8] | - | - |

| OXA-23 | D | 66 ± 11[8] | - | - |

Data presented as mean ± standard deviation where available.

In Vitro Activity of Meropenem-Vaborbactam against Carbapenem-Resistant Enterobacteriaceae (CRE)

The combination of meropenem with a fixed concentration of 8 µg/mL this compound significantly lowers the Minimum Inhibitory Concentrations (MICs) for meropenem against KPC-producing Enterobacteriaceae.

| Organism (Number of Isolates) | Meropenem MIC₅₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) | Meropenem-Vaborbactam MIC₅₀ (µg/mL) | Meropenem-Vaborbactam MIC₉₀ (µg/mL) | % Susceptible (≤4 µg/mL) |

| All KPC-producing Enterobacteriaceae (n=991) [9] | 32 | >32 | 0.06 | 1 | 99.0 |

| Klebsiella pneumoniae (n=776)[9] | 32 | >32 | 0.12 | 1 | 98.8 |

| Escherichia coli (n=73)[9] | 8 | 32 | ≤0.03 | 0.06 | 100 |

| Enterobacter spp. (n=80)[9] | 16 | >32 | ≤0.03 | 0.25 | 100 |

| Serratia marcescens (n=29)[9] | 32 | >32 | 0.25 | 1 | 100 |

| KPC-producing Enterobacteriaceae from China (n=128) [11] | >64 | >64 | 0.5 | 8 | 81.3 |

| KPC-producing K. pneumoniae from Northern Italy (n=62) [3] | - | - | 0.5 (median) | - | 87 |

Experimental Protocols

Determination of this compound Inhibition Kinetics (Ki and k₂/K)

This protocol outlines a general procedure for determining the inhibition constants of this compound against a serine β-lactamase, such as KPC-2, using the chromogenic substrate nitrocefin (B1678963).

1. Reagents and Materials:

-

Purified β-lactamase enzyme (e.g., KPC-2)

-

This compound stock solution in DMSO or appropriate buffer

-

Nitrocefin stock solution in DMSO

-

Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

-

96-well microtiter plates

-

Spectrophotometric microplate reader capable of kinetic measurements at 490 nm

2. Procedure:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentrations should span a range above and below the expected Ki. Prepare a working solution of the β-lactamase enzyme in assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed volume of the enzyme solution to wells containing varying concentrations of this compound. Include control wells with enzyme and no inhibitor.

-

Pre-incubation: Incubate the enzyme-inhibitor mixtures for a defined period to allow for the formation of the enzyme-inhibitor complex.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.[2][12] The rate of nitrocefin hydrolysis is proportional to the uninhibited enzyme activity.

-

Data Analysis:

-

Determine the initial velocity (V₀) of the reaction for each this compound concentration from the linear portion of the absorbance versus time plot.

-

To determine the apparent Ki (Ki app), plot the reaction velocity against the inhibitor concentration and fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors).

-

To determine the inactivation efficiency (k₂/K), analyze the progress curves of the reaction at different inhibitor concentrations. The observed rate constant of inactivation (kobs) can be plotted against the inhibitor concentration to determine k₂ and K.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of meropenem-vaborbactam against bacterial isolates according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][13]

1. Reagents and Materials:

-

Bacterial isolate to be tested

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Meropenem and this compound stock solutions

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Incubator (35 ± 2°C)

2. Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[14] This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of meropenem in CAMHB in the wells of a 96-well microtiter plate. For meropenem-vaborbactam testing, add this compound to the CAMHB at a fixed concentration of 8 µg/mL before preparing the meropenem dilutions.[10] The final volume in each well is typically 100 µL.

-

Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial inoculum. This will result in a final volume of 200 µL per well and the desired final inoculum density.

-

Incubation: Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[15]

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14]

References

- 1. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 2. toku-e.com [toku-e.com]

- 3. mdpi.com [mdpi.com]

- 4. Structural Basis and Binding Kinetics of this compound in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Meropenem-Vaborbactam Tested against Contemporary Gram-Negative Isolates Collected Worldwide during 2014, Including Carbapenem-Resistant, KPC-Producing, Multidrug-Resistant, and Extensively Drug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. academic.oup.com [academic.oup.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. jmilabs.com [jmilabs.com]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Broth microdilution - Wikipedia [en.wikipedia.org]

Biochemical characterization of Vaborbactam's inhibitory activity

For Immediate Release

A Comprehensive Technical Guide on the Biochemical Characterization of Vaborbactam's Inhibitory Activity

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the biochemical characteristics of This compound (B611620), a potent, non-β-lactam, cyclic boronic acid-based β-lactamase inhibitor. This compound is a crucial component of the combination antibiotic meropenem-vaborbactam, designed to combat infections caused by carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC).

Mechanism of Action: A Two-Step Inhibition Process

This compound functions as a slow, tight-binding, reversible covalent inhibitor of specific serine β-lactamases.[1] Its mechanism of action is a two-step process:

-

Initial Non-covalent Binding: this compound first binds to the active site of the β-lactamase enzyme, forming a non-covalent Michaelis-Menten complex (EI). This initial interaction is characterized by the inhibition constant (Ki).

-

Covalent Adduct Formation: Subsequently, the boron atom of this compound forms a stable, covalent bond with the catalytic serine residue (Ser70) in the active site of the enzyme.[2][3] This results in a stable acyl-enzyme intermediate (EI*), effectively inactivating the enzyme.

This two-step process, particularly the slow-release kinetics from the covalent adduct, contributes to this compound's potent and sustained inhibitory activity against key β-lactamases.[4]

References

- 1. Ex Vivo Characterization of Effects of Renal Replacement Therapy Modalities and Settings on Pharmacokinetics of Meropenem and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. toku-e.com [toku-e.com]

- 4. Structural Basis and Binding Kinetics of this compound in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In vitro Susceptibility Testing of Meropenem-Vaborbactam

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the in vitro susceptibility of bacteria to Meropenem-Vaborbactam. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure accurate and reproducible results.

Introduction

Meropenem-Vaborbactam is a combination antimicrobial agent consisting of a carbapenem (B1253116) antibiotic (meropenem) and a novel beta-lactamase inhibitor (vaborbactam).[1][2] this compound inhibits serine carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), restoring the activity of meropenem (B701) against many carbapenem-resistant Enterobacteriaceae (CRE).[1][2][3] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy and monitoring the emergence of resistance. This document outlines the standardized methods for testing the susceptibility of bacteria to Meropenem-Vaborbactam.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) breakpoints and disk diffusion zone diameter interpretive criteria for Meropenem-Vaborbactam, as well as the quality control (QC) ranges for recommended reference strains.

Table 1: Meropenem-Vaborbactam MIC Breakpoints (mg/L) for Enterobacterales

| Dilution Range (μg/mL) | Susceptible | Intermediate | Resistant |

| ≤4/8 | ≤4/8 | 8/8 | ≥16/8 |

This compound concentration is fixed at 8 mg/L. Interpretive criteria are based on FDA and CLSI guidelines.[3][4]

Table 2: Meropenem-Vaborbactam Disk Diffusion Zone Diameter Breakpoints (mm) for Enterobacterales

| Disk Content | Susceptible | Intermediate | Resistant |

| 20/10 µg | ≥17 | 14 - 16 | ≤13 |

Based on CLSI guidelines.

Table 3: Quality Control Ranges for Meropenem-Vaborbactam Susceptibility Testing

| Quality Control Strain | Method | Meropenem-Vaborbactam Concentration | Acceptable Range |

| Escherichia coli ATCC 25922 | Broth Microdilution | Fixed 8 µg/mL this compound | 0.008/8 – 0.06/8 µg/mL[5] |

| Disk Diffusion | 20/10 µg | 31 - 37 mm[6] | |

| Klebsiella pneumoniae ATCC BAA-1705 | Broth Microdilution | Fixed 8 µg/mL this compound | 0.008/8 – 0.06/8 µg/mL[4] |

| Disk Diffusion | 20/10 µg | 21 - 27 mm[7] | |

| Klebsiella pneumoniae ATCC BAA-2814 | Broth Microdilution | Fixed 8 µg/mL this compound | 0.12/8 - 0.5/8 µg/mL[8] |

| Disk Diffusion | 20/10 µg | 16 - 20 mm[7] | |

| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | Fixed 8 µg/mL this compound | 0.12/8 – 1/8 µg/mL[4] |

| Disk Diffusion | 20/10 µg | 29 - 35 mm[6] |

Experimental Protocols

The following are detailed protocols for the most common in vitro susceptibility testing methods for Meropenem-Vaborbactam.

Broth Microdilution (BMD) Method

This method determines the Minimum Inhibitory Concentration (MIC) of Meropenem-Vaborbactam in a liquid medium. The procedure follows the guidelines outlined in CLSI document M07.[9]

a. Materials:

-

Meropenem and this compound analytical powders

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Quality control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705)

b. Protocol:

-

Preparation of Antimicrobial Solutions: Prepare stock solutions of meropenem and this compound. This compound is maintained at a fixed concentration of 8 µg/mL in the final test wells.[10] Meropenem is serially diluted to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is typically achieved by suspending colonies from a fresh (18-24 hour) agar (B569324) plate in a sterile saline or broth.

-

Inoculation of Microtiter Plates: Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the inoculated plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL this compound) that completely inhibits visible growth of the organism.

c. Workflow Diagram:

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to Meropenem-Vaborbactam by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent. The procedure follows the guidelines in CLSI document M02.

a. Materials:

-

Meropenem-Vaborbactam disks (20/10 µg)

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile cotton swabs

-

Quality control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705)

b. Protocol:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[6]

-

Application of Disks: Aseptically apply the Meropenem-Vaborbactam (20/10 µg) disk to the surface of the inoculated agar plate.[6] Ensure the disk is in firm contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

c. Workflow Diagram:

Gradient Strip Method

This method utilizes a plastic strip with a predefined gradient of Meropenem-Vaborbactam to determine the MIC.

a. Materials:

-

Meropenem-Vaborbactam gradient strips

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile cotton swabs

-

Quality control strains (e.g., K. pneumoniae ATCC BAA-1705, P. aeruginosa ATCC 27853)[4]

b. Protocol:

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plate: Inoculate the MHA plate with the bacterial suspension as described for the disk diffusion method to obtain a confluent lawn of growth.

-

Application of Gradient Strip: Aseptically apply the Meropenem-Vaborbactam gradient strip to the agar surface.

-

Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.

-

Reading Results: Read the MIC value at the point where the lower edge of the elliptical zone of inhibition intersects the MIC scale on the strip.[4]

c. Workflow Diagram:

References

- 1. Determination of MIC and disk diffusion quality control guidelines for meropenem-vaborbactam, a novel carbapenem/boronic acid β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. liofilchem.com [liofilchem.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. hardydiagnostics.com [hardydiagnostics.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. jmilabs.com [jmilabs.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Vaborbactam Efficacy Studies in Animal Models of CRE Infections

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global health threat due to limited treatment options. Vaborbactam (B611620), a novel β-lactamase inhibitor, in combination with the carbapenem (B1253116) meropenem (B701), offers a promising therapeutic strategy against CRE, particularly those producing Klebsiella pneumoniae carbapenemase (KPC).[1][2][3][4] this compound restores meropenem's activity by inhibiting serine β-lactamases, including KPC enzymes.[1][4][5][6] Preclinical evaluation of this combination in relevant animal models is crucial for understanding its in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.[2][7] These application notes provide detailed protocols for established murine models of CRE infection used to assess the efficacy of this compound.

Data Presentation: Efficacy of Meropenem-Vaborbactam in Murine Models

The following tables summarize the quantitative data on the efficacy of meropenem-vaborbactam against CRE in various murine infection models.

Table 1: Efficacy of Meropenem-Vaborbactam in the Neutropenic Murine Thigh Infection Model

| Animal Model | CRE Strain(s) | Treatment Regimen (Meropenem + this compound) | Bacterial Load Reduction (log10 CFU/thigh) vs. Control | Reference(s) |

| Neutropenic Mouse Thigh | KPC-producing K. pneumoniae (11 strains) | 300 mg/kg + 50 mg/kg every 2 hours for 24 hours | 0.8 to 2.89 | [1][8][9] |

| Neutropenic Mouse Thigh | KPC-producing K. pneumoniae KP1074 | 300 mg/kg + 50 mg/kg (single dose) | Greatest reduction compared to untreated controls | [1] |

| Neutropenic Mouse Thigh | KPC-producing K. pneumoniae KP1094 | Meropenem + this compound (doses ranging from 6.25 to 100 mg/kg) every 2 hours for 24 hours | Dose-dependent bacterial killing, with a maximum reduction of 2.50 log CFU/thigh | [8] |

| Neutropenic Mouse Thigh | OXA-48-harboring Enterobacterales | Human-simulated regimens | -1.10 ± 0.26 (for KPC producers) | [10][11] |

Table 2: Efficacy of Meropenem-Vaborbactam in the Murine Lung Infection Model

| Animal Model | CRE Strain(s) | Treatment Regimen (Meropenem + this compound) | Bacterial Load Reduction (log10 CFU/lung) vs. Control | Reference(s) |

| Neutropenic Mouse Lung | KPC-producing K. pneumoniae (2 strains) | 300 mg/kg + 50 mg/kg every 2 hours for 24 hours | > 1.83 | [1][9][12] |

Table 3: Efficacy of Meropenem-Vaborbactam in the Murine Pyelonephritis Model

| Animal Model | CRE Strain(s) | Treatment Regimen (Meropenem + this compound) | Bacterial Load Reduction (log10 CFU/kidney) vs. Control | Reference(s) |

| Murine Pyelonephritis | KPC-producing K. pneumoniae and E. coli | 100 or 300 mg/kg + 25 or 50 mg/kg every 2 hours for 24 hours | 2.21 to 2.80 | [13] |

| Murine Pyelonephritis | KPC-producing K. pneumoniae UNT171-1 | 100 mg/kg + 25 or 50 mg/kg every 2 hours for 24 hours | 1.25 to 1.33 | [13] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][15]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Meropenem and this compound analytical standards

-

CRE isolates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Prepare Antibiotic Stock Solutions: Prepare stock solutions of meropenem and this compound in a suitable solvent.

-

Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of meropenem in CAMHB in the microtiter plates. This compound is typically used at a fixed concentration (e.g., 8 µg/mL).

-

Prepare Bacterial Inoculum: Culture the CRE isolate on an appropriate agar (B569324) plate overnight. Suspend colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate Plates: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Determine MIC: The MIC is the lowest concentration of meropenem (in the presence of a fixed concentration of this compound) that completely inhibits visible bacterial growth.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[11][16][17]

Materials:

-

Specific-pathogen-free mice (e.g., Swiss Webster)

-

CRE isolate

-

Meropenem and this compound for injection

-

Sterile saline

-

Tissue homogenizer

-

Agar plates for bacterial enumeration

Procedure:

-

Induce Neutropenia: Administer cyclophosphamide intraperitoneally (IP) to the mice. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection to induce neutropenia.[11]

-

Prepare Inoculum: Culture the CRE isolate and prepare a suspension in sterile saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).

-

Infection: Two hours prior to the initiation of therapy, inject 0.1 mL of the bacterial suspension intramuscularly into each thigh of the neutropenic mice.

-

Treatment: At 2 hours post-infection, administer meropenem and this compound (or vehicle control) via the desired route (e.g., intraperitoneal or subcutaneous). Dosing regimens can vary to simulate human exposures.[1] A common regimen to simulate a 2g human dose is 300 mg/kg of meropenem and 50 mg/kg of this compound administered every 2 hours for 24 hours.[1]

-

Efficacy Assessment: At a predetermined time point (e.g., 24 hours after the start of treatment), euthanize the mice. Aseptically remove the thighs, homogenize the tissue in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates to determine the bacterial load (CFU/thigh).

-

Data Analysis: Calculate the mean log10 CFU/thigh for each treatment group and compare it to the control group to determine the reduction in bacterial load.

Murine Pneumonia (Lung Infection) Model

This model assesses the efficacy of antimicrobials in a respiratory tract infection.

Materials:

-

Same as for the thigh infection model.

-

Intratracheal or intranasal instillation device.

Procedure:

-

Induce Neutropenia: As described for the thigh infection model.

-

Prepare Inoculum: Prepare a bacterial suspension of the CRE isolate.

-

Infection: Anesthetize the mice and instill a defined volume (e.g., 50 µL) of the bacterial suspension directly into the lungs via the intratracheal or intranasal route.

-